molecular formula C25H20BrN3O3 B11299707 N-benzyl-1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-benzyl-1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11299707
M. Wt: 490.3 g/mol
InChI Key: DBKGVZPPZXJSBY-UHFFFAOYSA-N
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Description

N-benzyl-1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a benzyl group, and a bromophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide
  • N-benzyl-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide
  • N-benzyl-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide

Uniqueness

N-benzyl-1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to the presence of the bromophenyl group, which can impart specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

Molecular Formula

C25H20BrN3O3

Molecular Weight

490.3 g/mol

IUPAC Name

N-benzyl-1-[2-(3-bromoanilino)-2-oxoethyl]-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C25H20BrN3O3/c26-18-9-6-10-19(13-18)28-23(30)16-29-22-12-5-4-11-20(22)21(14-24(29)31)25(32)27-15-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,27,32)(H,28,30)

InChI Key

DBKGVZPPZXJSBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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